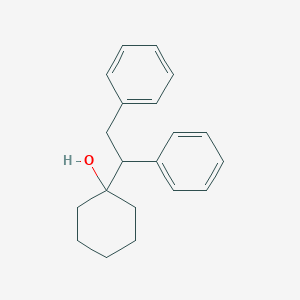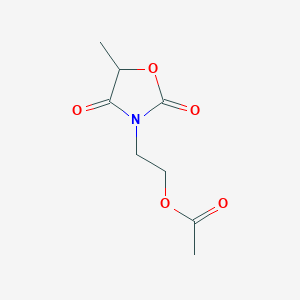![molecular formula C16H14N2O4S B12550367 3-[4-(2-Benzylidenehydrazinesulfonyl)phenyl]prop-2-enoic acid CAS No. 143876-46-4](/img/structure/B12550367.png)
3-[4-(2-Benzylidenehydrazinesulfonyl)phenyl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(2-Benzylidenehydrazinesulfonyl)phenyl]prop-2-enoic acid is an organic compound with a complex structure that includes a benzylidenehydrazine sulfonyl group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Benzylidenehydrazinesulfonyl)phenyl]prop-2-enoic acid typically involves multiple steps, starting with the preparation of the benzylidenehydrazine sulfonyl intermediate. This intermediate is then reacted with a phenylprop-2-enoic acid derivative under specific conditions to form the final compound. Common reagents used in these reactions include hydrazine derivatives, sulfonyl chlorides, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(2-Benzylidenehydrazinesulfonyl)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylidenehydrazine group to hydrazine or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine or amine derivatives.
Applications De Recherche Scientifique
3-[4-(2-Benzylidenehydrazinesulfonyl)phenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-[4-(2-Benzylidenehydrazinesulfonyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The benzylidenehydrazine sulfonyl group can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyano-3-[4-(diphenylamino)phenyl]prop-2-enoic acid: This compound is used in dye-sensitized solar cells and has similar structural features.
2-(Cyano 3-(4-diphenylamino)phenyl)prop-2-enoic acid: Another compound with similar applications in solar cells and optoelectronic devices.
Uniqueness
3-[4-(2-Benzylidenehydrazinesulfonyl)phenyl]prop-2-enoic acid is unique due to its specific functional groups and the combination of benzylidenehydrazine sulfonyl and prop-2-enoic acid moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
143876-46-4 |
|---|---|
Formule moléculaire |
C16H14N2O4S |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
3-[4-[(benzylideneamino)sulfamoyl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C16H14N2O4S/c19-16(20)11-8-13-6-9-15(10-7-13)23(21,22)18-17-12-14-4-2-1-3-5-14/h1-12,18H,(H,19,20) |
Clé InChI |
FPLAYDUJKFBTCI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


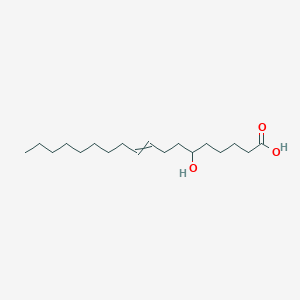
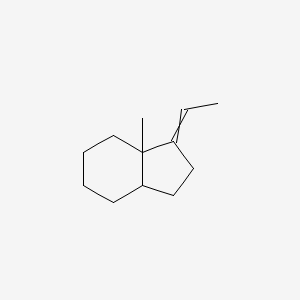
![1H-Pyrrolo[2,3-b]pyridine, 3-(6-bromo-2-pyridinyl)-5-chloro-](/img/structure/B12550300.png)
![4H-Pyrazolo[4,3-c]quinolin-4-one, 5-(3-aminopropyl)-8-chloro-2,5-dihydro-3-methyl-](/img/structure/B12550308.png)
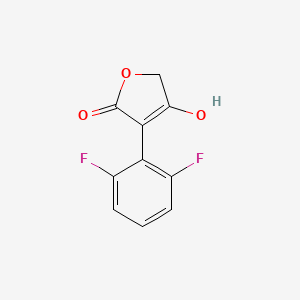
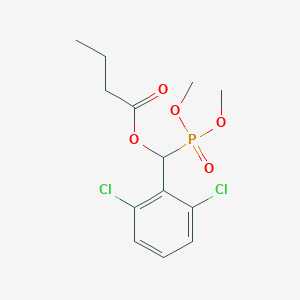
![N-[[5-[1,4-dihydro-7-[(4-methyl-1-piperazinyl)methyl]indeno[1,2-c]pyrazol-3-yl]-2-thienyl]methyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-Urea](/img/structure/B12550318.png)
![1-[(2R)-2-Methylbutyl]pyrrolidine](/img/structure/B12550323.png)

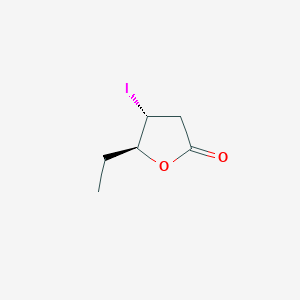
![Phenol, 3-[[[5-(4-isoquinolinyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12550354.png)

